molecular formula C8H7BrClF3N2 B1374899 (5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine CAS No. 1160995-09-4

(5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine

Cat. No.: B1374899
CAS No.: 1160995-09-4
M. Wt: 303.51 g/mol
InChI Key: PGCKHLMKKGPSQQ-UHFFFAOYSA-N
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Description

(5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine is a useful research compound. Its molecular formula is C8H7BrClF3N2 and its molecular weight is 303.51 g/mol. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry Applications

In heterocyclic chemistry, derivatives of the given compound have been utilized in the synthesis of novel heterocyclic compounds. For example, Rahimizadeh, Nikpour, and Bakavoli (2007) described a method for obtaining pyrimido[4,5-e][1,3,4] thiadiazine derivatives from related pyrimidines, indicating the compound's utility in synthesizing complex heterocycles with potential biological activities Rahimizadeh, M., Nikpour, M., & Bakavoli, M. (2007). Journal of Heterocyclic Chemistry, 44, 463-465. This research highlights the compound's versatility in contributing to the development of new chemical entities that could be explored for various applications.

Organic Synthesis

In the realm of organic synthesis, the compound and its close analogs have been part of studies focused on functionalization and metalation processes. Cottet, Marull, Mongin, Espinosa, and Schlosser (2004) explored the regioexhaustive functionalization of related chloro-, bromo-, and iodo(trifluoromethyl)pyridines, showcasing the compound's role in synthesizing carboxylic acids and contributing to the broader understanding of regioselectivity in organic reactions Cottet, F., Marull, M., Mongin, F., Espinosa, D., & Schlosser, M. (2004). Synthesis, 2004, 1619-1624.

Reaction Mechanism Studies

Investigations into reaction mechanisms have also benefited from studies on this compound. For instance, Doulah et al. (2014) explored the regioselective displacement reaction of ammonia with a closely related pyrimidine, contributing to the understanding of reaction pathways and product formation in the context of substituted pyrimidines Doulah, A., Eshtiagh-hosseini, H., Mirzaei, M., Nikpour, M., Fazlara, A., & Salimi, A. (2014). Arabian Journal of Chemistry, 7, 1000-1002.

Advanced Organic Materials

Further extending its utility, research into advanced organic materials and catalysts has incorporated such compounds. For example, novel synthetic pathways involving halogenated pyridines demonstrate the compound's relevance in creating materials and catalysts that could be pivotal in pharmaceutical and material science research Ji, Jianguo, Li, Tao, & Bunnelle, W. (2003). Organic letters, 5(24), 4611-4.

Properties

IUPAC Name

5-bromo-6-chloro-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClF3N2/c1-15(2)5-3-4(8(11,12)13)6(9)7(10)14-5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCKHLMKKGPSQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(C(=C1)C(F)(F)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine
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(5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine
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(5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine

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